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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

Cat. No.: B018223

This guide provides a comprehensive comparison of the spectroscopic data for ethyl 2-
benzylacetoacetate against two common alternatives, ethyl acetoacetate and methyl 2-
benzylacetoacetate. The data presented herein, including Infrared (IR) spectroscopy, Nuclear
Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended for
researchers, scientists, and drug development professionals to facilitate compound
identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl 2-benzylacetoacetate
and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Peaks (cm™?)

Functional Group
Assignment

Ethyl 2-benzylacetoacetate

~1745 (strong), ~1715 (strong)

C=0 stretch (ester and ketone)

~3030, ~2980

C-H stretch (aromatic and

aliphatic)

~1600, ~1495, ~1455

C=C stretch (aromatic ring)

~1250-1000

C-O stretch (ester)

Ethyl acetoacetate

~1740 (strong), ~1718 (strong)

C=0 stretch (ester and ketone)

[1]

~2980

C-H stretch (aliphatic)

~1240-1050

C-O stretch (ester)

Methyl 2-benzylacetoacetate

~1748 (strong), ~1717 (strong)

C=0 stretch (ester and ketone)

~3030, ~2950

C-H stretch (aromatic and

aliphatic)

~1600, ~1495, ~1450

C=C stretch (aromatic ring)

~1260-1020

C-O stretch (ester)

Table 2: 1H NMR Spectroscopy Data (CDCIs)
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. . Coupling

Chemical Shift L .
Compound Multiplicity Constant (J, Assighment

(3, ppm)

Hz)

Ethyl 2-
benzylacetoacet ~7.35-7.15 m - Ar-H (5H)
ate
~4.15 q 7.1 -OCH2CHs (2H)
~3.70 t 7.5 -CH(Bn)- (1H)
~3.15 d 7.5 -CH2-Ph (2H)
~2.20 s - -C(O)CHs (3H)
~1.20 t 7.1 -OCH2CHs (3H)
Ethyl

~12.0 (enol) s - Enol -OH
acetoacetate
~4.9 (enol) S - Enol =CH-
~4.19 (keto) q 7.1 -OCH2CHs
~3.44 (keto) s - -CHz2-
~2.26 (keto) s - -C(O)CHs
~1.98 (enol) S - Enol -C(O)CHs
~1.28 (keto) t 7.1 -OCH2CHs
~1.25 (enol) t 7.1 -OCH2CHs
Methyl 2-
benzylacetoacet ~7.30-7.10 m - Ar-H (5H)
ate
~3.70 S - -OCHs (3H)
~3.65 t 7.6 -CH(Bn)- (1H)
~3.10 d 7.6 -CH2-Ph (2H)
~2.15 s - -C(O)CHs (3H)
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Table 3: 13C NMR Spectroscopy Data (CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
Ethyl 2-benzylacetoacetate ~202.0 C=0 (ketone)
~169.0 C=0 (ester)

~137.0 Ar-C (quaternary)

~129.0, ~128.5, ~127.0 Ar-CH

~61.5 -OCHz2-

~58.0 -CH(Bn)-

~35.0 -CH2-Ph

~29.0 -C(O)CHs

~14.0 -CHs (ethyl)

Ethyl acetoacetate

~201.0 (keto)

C=0 (ketone)

~172.5 (enol)

C=0 (ester, enol)

~167.5 (keto)

C=0 (ester, keto)

~90.0 (enol) =CH- (enol)
~61.0 (keto) -OCHa2-

~50.0 (keto) -CHz-

~30.0 (keto) -C(O)CHs

~20.0 (enol) -C(O)CHs (enol)
~14.0 (keto/enol) -CHs (ethyl)
Methyl 2-benzylacetoacetate ~202.5 C=0 (ketone)
~169.5 C=0 (ester)
~137.5 Ar-C (quaternary)
~129.2, ~128.8, ~127.2 Ar-CH

~58.5 -CH(Bn)-
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~52.5 -OCH3
~35.5 -CH2-Ph
~29.5 -C(O)CHs

Table 4: Mass Spectrometry (Electron lonization) Data

Key Fragment lons (m/z)

Compound Molecular lon (m/z) .
and Relative Abundance
177, 131, 91 (base peak),
Ethyl 2-benzylacetoacetate 220
43[2]
Ethyl acetoacetate 130 88, 70, 43 (base peak)

Methyl 2-benzylacetoacetate 206

163, 131, 91 (base peak), 43

Experimental Protocols
Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Procedure:

ATR accessory.

A small drop of the neat liquid sample was placed directly onto the diamond crystal of the

The spectrum was recorded in the range of 4000-400 cm~1.

A background spectrum of the clean, empty crystal was recorded prior to each sample

measurement and automatically subtracted from the sample spectrum.

The crystal was cleaned with isopropanol and dried completely between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: *H and 3C NMR Spectroscopy.
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Procedure:

Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform
(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

e The solution was transferred to a 5 mm NMR tube.

e 1H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e For H NMR, 16 scans were acquired with a relaxation delay of 1 second.

e For 33C NMR, 128 scans were acquired with a relaxation delay of 2 seconds.

 All chemical shifts are reported in parts per million (ppm) relative to TMS (& = 0.00 ppm).

Mass Spectrometry

Method: Electron lonization Mass Spectrometry (EI-MS).

Procedure:

A dilute solution of the sample in methanol was introduced into the mass spectrometer via
direct infusion.

The sample was vaporized and then ionized by an electron beam with an energy of 70 eV.

The resulting ions were separated by a quadrupole mass analyzer and detected.

The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of an organic molecule like Ethyl 2-benzylacetoacetate.
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Spectroscopic Techniques

[ IR Spectroscopy ] [ NMR Spectroscopy ] [ Mass Spectrometry]
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Caption: Workflow of structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018223#spectroscopic-data-for-ethyl-2-
benzylacetoacetate-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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